N-(Hydroxymethyl)acrylamide

Catalog No.
S568632
CAS No.
924-42-5
M.F
C4H7NO2
M. Wt
101.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Hydroxymethyl)acrylamide

CAS Number

924-42-5

Product Name

N-(Hydroxymethyl)acrylamide

IUPAC Name

N-(hydroxymethyl)prop-2-enamide

Molecular Formula

C4H7NO2

Molecular Weight

101.1 g/mol

InChI

InChI=1S/C4H7NO2/c1-2-4(7)5-3-6/h2,6H,1,3H2,(H,5,7)

InChI Key

CNCOEDDPFOAUMB-UHFFFAOYSA-N

SMILES

C=CC(=O)NCO

Solubility

less than 1 mg/mL at 68.9° F (NTP, 1992)
6.46 M
Solubility in water, g/100ml at 20 °C: 188

Synonyms

monomethylolacrylamide, N-(hydroxymethyl)acrylamide, N-hydroxymethylacrylamide, N-MAM, N-methanolacrylamide, N-methylolacrylamide

Canonical SMILES

C=CC(=O)NCO

Synthesis and characterization:

N-(Hydroxymethyl)acrylamide (also known as N-methylolacrylamide) is a small molecule with the chemical formula C₄H₇NO₂. It is typically synthesized through the reaction of acrylamide with formaldehyde in the presence of a catalyst []. Researchers often characterize N-(Hydroxymethyl)acrylamide using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Polymerization:

N-(Hydroxymethyl)acrylamide is a versatile building block for the synthesis of various polymers due to the presence of both the amide and the acrylamide functional groups. It readily undergoes polymerization reactions, either alone or in combination with other monomers, to form various types of polymers, including hydrogels, copolymers, and crosslinked networks [, ]. These polymers possess diverse properties depending on the specific structure and can be tailored for various applications in research and industry.

Biomedical applications:

Due to its unique properties, N-(Hydroxymethyl)acrylamide has been explored for various biomedical applications. Researchers have investigated its potential in drug delivery systems, tissue engineering, and gene therapy [, ]. For example, N-(Hydroxymethyl)acrylamide-based hydrogels can be used as carriers for controlled drug release, offering advantages such as biocompatibility and tunable release profiles [].

Other research areas:

N-(Hydroxymethyl)acrylamide has also been explored in other research areas, including:

  • Adhesives: N-(Hydroxymethyl)acrylamide can be used as a component in adhesives due to its ability to form strong bonds with various materials [].
  • Cosmetics: N-(Hydroxymethyl)acrylamide derivatives are sometimes used in cosmetic formulations, although safety concerns exist [].

N-(Hydroxymethyl)acrylamide is an organic compound with the molecular formula C4_4H7_7NO2_2. It is classified as an α,β-unsaturated carbonyl compound and is structurally characterized by a hydroxymethyl group attached to the nitrogen of the acrylamide backbone. The compound appears as a white crystalline solid, with a melting point of approximately 74-75 °C and high solubility in water (188 g/100 ml at 20 °C), methanol, and other organic solvents .

This compound is known for its reactivity, particularly in polymerization reactions, where it can form thermosetting materials when copolymerized with various vinyl monomers. Its unique structure allows it to participate in Michael-type additions, making it useful in various chemical applications .

  • Polymerization: It readily polymerizes in aqueous solutions, especially under acidic conditions, leading to the formation of infusible resins. This reaction can be catalyzed by acids or initiated by free radicals .
  • Michael Addition: The compound reacts with nucleophiles through Michael-type addition mechanisms, which are crucial for modifying other compounds and creating complex polymers .
  • Cross-linking: The hydroxymethyl group can react with substrates such as cellulose, facilitating cross-linking and enhancing material properties .

N-(Hydroxymethyl)acrylamide can be synthesized through the reaction of acrylamide with formaldehyde. This reaction typically occurs in an aqueous solution and may require a catalyst such as sulfuric acid or the presence of copper(I) chloride to inhibit premature polymerization . The general synthetic pathway can be summarized as follows:

  • Mix acrylamide with formaldehyde in an aqueous medium.
  • Add a catalyst (e.g., sulfuric acid).
  • Allow the reaction to proceed under controlled conditions to yield N-(hydroxymethyl)acrylamide.

N-(Hydroxymethyl)acrylamide finds various applications across multiple industries:

  • Polymer Production: It serves as a bifunctional monomer for creating thermoplastic polymers and thermoset materials used in adhesives, coatings, and binders for textiles and paper products .
  • Biochemical Research: Its ability to modify proteins and enzymes makes it valuable in biochemical assays and research settings.
  • Cross-linking Agent: It is utilized as a cross-linking agent in hydrogels and other polymeric materials due to its reactive hydroxymethyl group .

Interaction studies involving N-(Hydroxymethyl)acrylamide have revealed its capacity to react with various biological molecules. For instance, it has been shown to interact with glutathione and protein sulfhydryls, indicating potential implications for cellular toxicity and metabolic processes . Furthermore, studies have demonstrated that both N-(hydroxymethyl)acrylamide and acrylamide exhibit similar distribution patterns within biological tissues following administration, suggesting comparable metabolic pathways .

Several compounds exhibit structural or functional similarities to N-(Hydroxymethyl)acrylamide. Here are some notable examples:

Compound NameStructure TypeKey Features
Acrylamideα,β-unsaturated amideWidely used in polymer production; neurotoxic effects reported.
N-MethylolacrylamideBifunctional monomerSimilar reactivity; used for thermoplastic polymers.
Methacrylamideα,β-unsaturated amideUsed in coatings; less reactive than acrylamide derivatives.
N-HydroxymethylmethacrylamideBifunctional monomerSimilar applications; used in dental materials.

Uniqueness of N-(Hydroxymethyl)acrylamide

N-(Hydroxymethyl)acrylamide stands out due to its specific hydroxymethyl functionality that enables unique cross-linking capabilities compared to related compounds like acrylamide or methacrylamide. This property allows it to form more complex polymer networks suitable for specialized applications in materials science and biochemistry.

Physical Description

N-methylolacrylamide appears as a colorless or yellow aqueous solution.
Liquid
WHITE CRYSTALS.

XLogP3

-0.5

Boiling Point

277 °C

LogP

-1.81 (calculated)

Melting Point

165 to 167 °F (NTP, 1992)
74.5 °C
75 °C

UNII

W8W68JL80Q

GHS Hazard Statements

Aggregated GHS information provided by 960 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 40 of 960 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 920 of 960 companies with hazard statement code(s):;
H301 (67.61%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (18.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (67.72%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H340 (67.72%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (67.72%): May cause cancer [Danger Carcinogenicity];
H351 (10.87%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (67.83%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (85.98%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413 (13.7%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.03 (negligible)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

924-42-5

Wikipedia

N-(hydroxymethyl)acrylamide

Methods of Manufacturing

Acrylamide + formaldehyde (hydroxymethylation)

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
2-Propenamide, N-(hydroxymethyl)-: ACTIVE

Stability Shelf Life

May undergo spontaneous combustion in storage.

Dates

Modify: 2023-08-15

Explore Compound Types